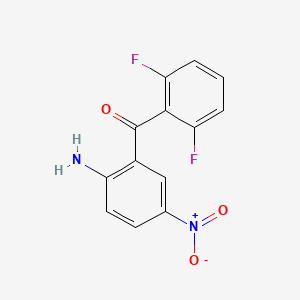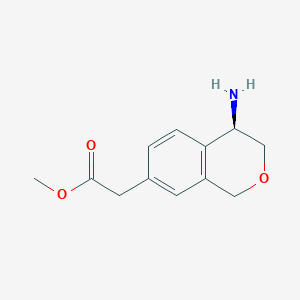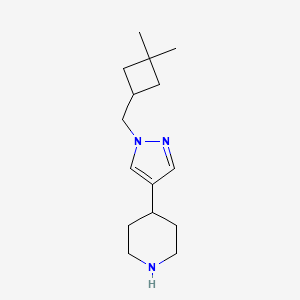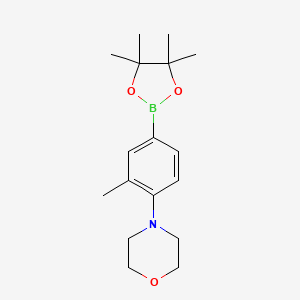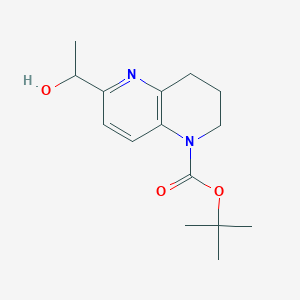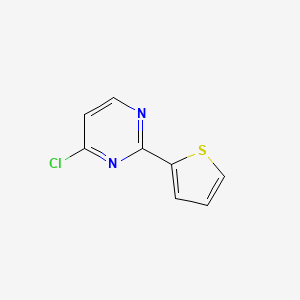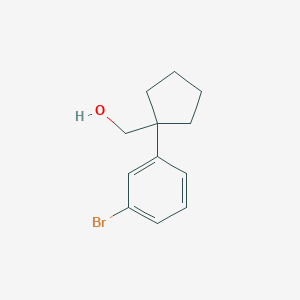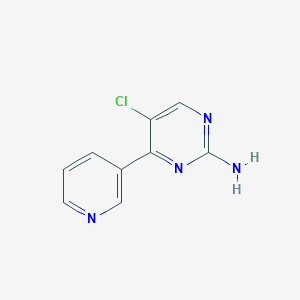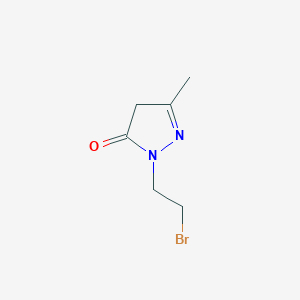
1-(2-Bromoethyl)-3-methyl-1h-pyrazol-5(4h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromoethyl)-3-methyl-1h-pyrazol-5(4h)-one is a chemical compound with a unique structure that includes a bromoethyl group attached to a pyrazolone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-3-methyl-1h-pyrazol-5(4h)-one typically involves the reaction of 3-methyl-1h-pyrazol-5(4h)-one with 2-bromoethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions: 1-(2-Bromoethyl)-3-methyl-1h-pyrazol-5(4h)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of dehalogenated products.
Common Reagents and Conditions:
Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed depend on the type of reaction. For example, substitution with an amine yields an aminoethyl derivative, while oxidation can produce an oxo derivative.
科学的研究の応用
1-(2-Bromoethyl)-3-methyl-1h-pyrazol-5(4h)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(2-Bromoethyl)-3-methyl-1h-pyrazol-5(4h)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Pathways involved may include signal transduction or metabolic processes.
類似化合物との比較
- 1-(2-Bromoethyl)-3-methyl-1h-imidazol-5(4h)-one
- 1-(2-Bromoethyl)-3-methyl-1h-pyrazol-4(5h)-one
- 1-(2-Bromoethyl)-3-methyl-1h-pyrazol-3(4h)-one
Comparison: 1-(2-Bromoethyl)-3-methyl-1h-pyrazol-5(4h)-one is unique due to its specific substitution pattern and the presence of the bromoethyl group. This structural feature imparts distinct reactivity and potential biological activity compared to its analogs. The position of the bromoethyl group and the nature of the pyrazolone ring contribute to its unique properties and applications.
特性
分子式 |
C6H9BrN2O |
|---|---|
分子量 |
205.05 g/mol |
IUPAC名 |
2-(2-bromoethyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C6H9BrN2O/c1-5-4-6(10)9(8-5)3-2-7/h2-4H2,1H3 |
InChIキー |
KDNHIIDPLFXKGT-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)C1)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


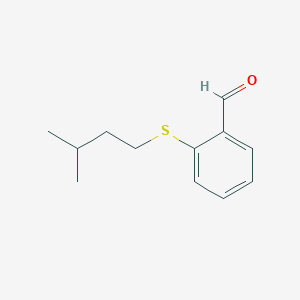
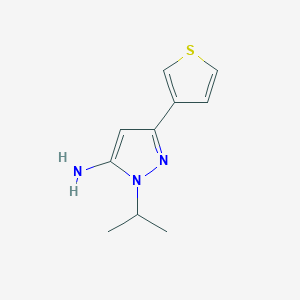
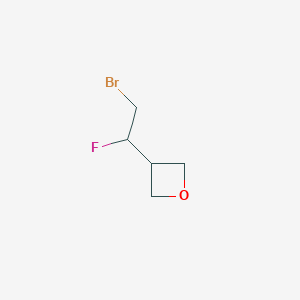
![3-Oxa-8-azaspiro[5.6]dodecane](/img/structure/B13346087.png)
